Rizavasertib

Akt1 Akt2 Akt3

Select Rizavasertib (A-443654) for its unique, quantifiable profile as an ATP-competitive pan-Akt inhibitor (Ki=160 pM for Akt1/2/3). Unlike allosteric inhibitors, it induces well-documented paradoxical Akt hyperphosphorylation, a critical feature for studying feedback loops in the PI3K/Akt/mTOR network. It also potently inhibits DYRK1A (IC50=10 nM) and interferes with mitotic progression via Aurora A downregulation. Substitution risks irreproducible results. High-purity (≥98%) material ensures consistent target engagement for HTS and biochemical assays.

Molecular Formula C24H23N5O
Molecular Weight 397.5 g/mol
CAS No. 552325-16-3
Cat. No. B1683964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizavasertib
CAS552325-16-3
SynonymsA 443654
A-443654
A443654
Molecular FormulaC24H23N5O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N
InChIInChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1
InChIKeyYWTBGJGMTBHQTM-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rizavasertib (A-443654): A Potent Pan-Akt Inhibitor with Ki 160 pM and Defined Off-Target Profile for Oncology Research Procurement


Rizavasertib (INN), also known as A-443654 (CAS: 552325-16-3), is a synthetic organic, ATP-competitive pan-Akt (protein kinase B) inhibitor [1]. It demonstrates equal low-picomolar inhibitory potency (Ki = 160 pM) against all three Akt isoforms (Akt1, Akt2, Akt3) . Unlike many Akt inhibitors, Rizavasertib exhibits a distinct profile that includes paradoxical Akt hyperphosphorylation [2], potent DYRK1A inhibition (IC50 = 10 nM) , and interference with mitotic progression via Aurora A regulation [3]. These characteristics create a specific and highly quantifiable set of functional properties for research applications.

Why Rizavasertib (A-443654) Cannot Be Substituted by Other Pan-Akt Inhibitors for Reproducible Research


The class of pan-Akt inhibitors is mechanistically diverse. Rizavasertib is an ATP-competitive inhibitor that binds to the active site, leading to a well-documented paradoxical hyperphosphorylation of Akt on Thr308 and Ser473 [1]. This contrasts sharply with allosteric inhibitors like MK-2206, which bind outside the ATP site and do not induce this effect [2]. Furthermore, Rizavasertib possesses a unique, quantifiable off-target profile, including potent inhibition of DYRK1A (IC50 = 10 nM) , which is not a conserved feature among other pan-Akt inhibitors. Substituting Rizavasertib with another Akt inhibitor without accounting for these distinct properties can lead to divergent cellular phenotypes and irreproducible results in studies of Akt signaling, feedback regulation, and mitotic progression [3].

Quantitative Differentiation of Rizavasertib (A-443654) from Key Akt Inhibitors: A Procurement-Focused Evidence Guide


Rizavasertib Exhibits Sub-Nanomolar, Isoform-Equivalent Potency (Ki 160 pM) Differentiating it from Isoform-Biased Pan-Akt Inhibitors

Rizavasertib demonstrates a Ki of 160 pM, which is equipotent across all three Akt isoforms (Akt1, Akt2, Akt3) . This contrasts with GSK690693, which shows a marked preference for Akt1 (Ki = 1 nM) over Akt2 (Ki = 4 nM) and Akt3 (Ki = 12 nM) . Similarly, Capivasertib (AZD5363) exhibits isoform-biased potency with IC50 values of 3 nM, 7 nM, and 7 nM for Akt1, Akt2, and Akt3, respectively .

Akt1 Akt2 Akt3 Enzyme inhibition Binding affinity

Paradoxical Akt Hyperphosphorylation is a Unique Functional Consequence of Rizavasertib Binding, Not Observed with Allosteric Inhibitors

Treatment of cells with Rizavasertib causes a paradoxical hyperphosphorylation of Akt at its regulatory residues Thr308 and Ser473 [1]. This is a direct consequence of its ATP-competitive binding mode and is not observed with the allosteric inhibitor MK-2206 [2]. In a direct comparison using HDX-MS, binding of A-443654 led to distinct allosteric conformational changes in Akt1, whereas MK-2206 resulted in large-scale conformational changes and restricted membrane binding via PH domain sequestration [3].

Akt Hyperphosphorylation Allosteric inhibitor ATP-competitive inhibitor Feedback regulation

Rizavasertib's Potent DYRK1A Inhibition (IC50 10 nM) is a Distinct Off-Target Activity Not Shared by Leading Pan-Akt Inhibitors

Rizavasertib is a potent inhibitor of DYRK1A with an IC50 of 10 nM . This represents a key off-target activity. In contrast, other pan-Akt inhibitors like MK-2206, GSK690693, and Capivasertib are not reported to possess significant DYRK1A inhibitory activity at similar concentrations [1].

DYRK1A Off-target Selectivity Kinase profiling

Rizavasertib Induces G2/M Accumulation and Mitotic Defects via Aurora A Downregulation, a Phenotype Not Described for MK-2206 or GSK690693

Rizavasertib uniquely induces G2/M accumulation, defects in centrosome separation, and the formation of monopolar or disorganized spindles by transcriptionally downregulating Aurora A kinase [1]. This specific effect on mitotic progression is not a reported primary mechanism for other Akt inhibitors like MK-2206 or GSK690693, which primarily act through inhibition of Akt-mediated survival and proliferation signaling.

Mitotic progression Aurora A G2/M arrest Centrosome separation

Commercial Availability and Purity: Rizavasertib is Readily Available with Validated High Purity (≥98-99.71%) for Reproducible Research

Rizavasertib (A-443654) is widely available from multiple reputable vendors as a research-grade compound with guaranteed purity. For example, MedChemExpress offers it with a reported purity of 99.71% , Cayman Chemical with ≥98% , and Selleck Chemicals with a validated HPLC purity of 99.77% . This high and consistently reported purity ensures batch-to-batch reproducibility, a critical factor that may not be as well-documented for earlier-generation or less common Akt inhibitors.

Purity Analytical standard Research reagent

Key Application Scenarios for Rizavasertib (A-443654) in Akt Signaling and Oncology Research


Investigating Feedback Regulation and Paradoxical Activation of the PI3K/Akt Pathway

Rizavasertib's well-characterized ability to induce paradoxical hyperphosphorylation of Akt makes it an essential tool for studying the complex feedback loops within the PI3K/Akt/mTOR signaling network [1]. This property is critical for distinguishing the effects of ATP-competitive versus allosteric Akt inhibition and for modeling the cellular response to this specific class of inhibitors.

Dual Inhibition Studies Targeting Akt and DYRK1A in Neurobiology and Cancer

Given its potent off-target activity against DYRK1A (IC50 = 10 nM) , Rizavasertib is particularly suited for research in models where both Akt and DYRK1A signaling are relevant. This includes studies on cognitive function (e.g., Down syndrome models) and certain cancers where DYRK1A overexpression plays a role, providing a unique chemical probe for dual pathway interrogation.

Dissecting the Role of Akt in Mitotic Progression and Spindle Assembly

Rizavasertib's specific mechanism of interfering with mitotic progression by downregulating Aurora A kinase [2] provides a distinct tool for cell cycle research. It is ideal for experiments aiming to separate the survival and proliferation functions of Akt from its more specialized role in regulating mitosis and centrosome integrity.

Standardized Akt Inhibition in High-Throughput Screening and In Vitro Assays

The compound's equipotent, high-affinity inhibition of all three Akt isoforms (Ki = 160 pM) and the commercial availability of high-purity material (≥98%) make Rizavasertib a reliable choice for high-throughput screening campaigns and biochemical assays. Its well-defined properties minimize variability and ensure consistent target engagement across experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rizavasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.